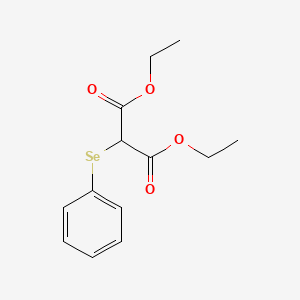
Propanedioic acid, (phenylseleno)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, (phenylseleno)-, diethyl ester is an organic compound with the molecular formula C13H16O4. It is also known as diethyl phenylmalonate. This compound is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylseleno group and two ethyl ester groups. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, (phenylseleno)-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl malonate with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation and crystallization techniques.
化学反应分析
Types of Reactions
Propanedioic acid, (phenylseleno)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form phenylselenoxide or phenylselenone.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylselenoxide, phenylselenone.
Reduction: Diethyl propanedioate, diethyl malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
科学研究应用
Propanedioic acid, (phenylseleno)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propanedioic acid, (phenylseleno)-, diethyl ester involves the interaction of its functional groups with various molecular targets. The phenylseleno group can undergo redox reactions, influencing the redox state of the target molecules. The ester groups can participate in hydrolysis reactions, releasing the corresponding acids and alcohols. These interactions can affect the activity and function of the target molecules, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
Diethyl malonate: Similar structure but lacks the phenylseleno group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl ester groups.
Phenylmalonic acid: Similar structure but lacks the ester groups.
Uniqueness
Propanedioic acid, (phenylseleno)-, diethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. The phenylseleno group can participate in unique redox reactions, making this compound valuable in various research applications.
属性
CAS 编号 |
89046-37-7 |
|---|---|
分子式 |
C13H16O4Se |
分子量 |
315.23 g/mol |
IUPAC 名称 |
diethyl 2-phenylselanylpropanedioate |
InChI |
InChI=1S/C13H16O4Se/c1-3-16-12(14)11(13(15)17-4-2)18-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI 键 |
ZXPSYKWTEUQRRD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)[Se]C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


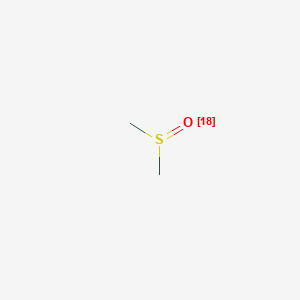
![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)
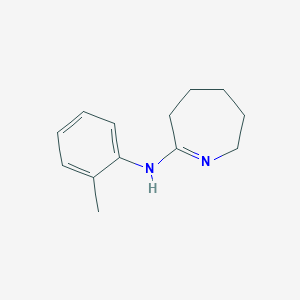
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
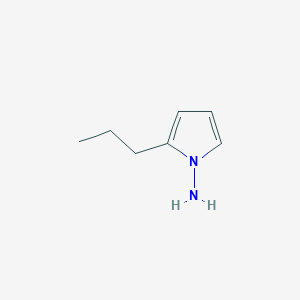
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)
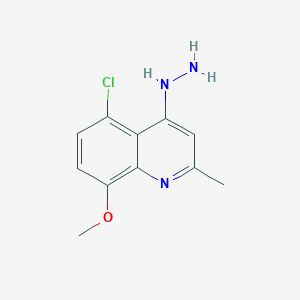
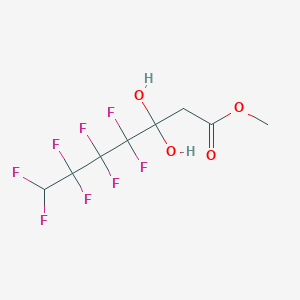
![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
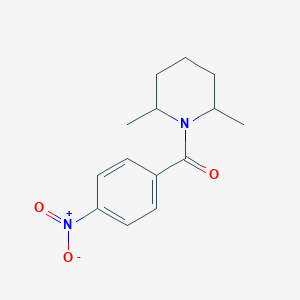
![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
